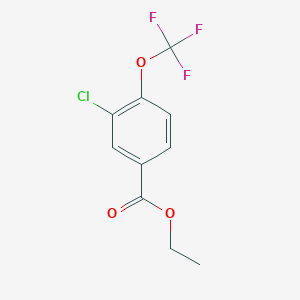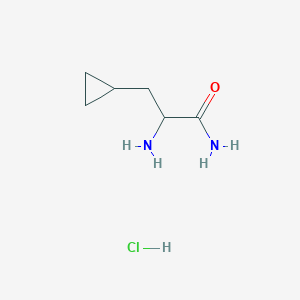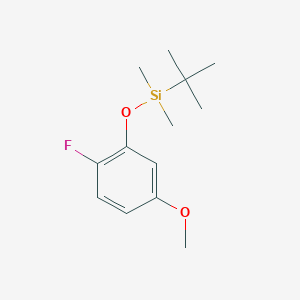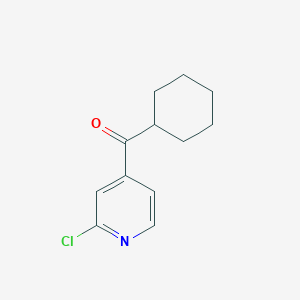
3-Chloro-2-fluorobenzylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-fluorobenzylzinc bromide is an organozinc compound with the molecular formula C₇H₅BrClFZn and a molecular weight of 288.84 g/mol . It is commonly used in organic synthesis as a reagent for various chemical transformations. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) to ensure stability and ease of handling .
準備方法
3-Chloro-2-fluorobenzylzinc bromide can be synthesized through the reaction of 3-chloro-2-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as THF . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity .
化学反応の分析
3-Chloro-2-fluorobenzylzinc bromide is a versatile reagent that undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides or pseudohalides.
Addition Reactions: It can add to carbonyl compounds to form alcohols or other functional groups.
Common reagents and conditions used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific substrates and reaction conditions employed .
科学的研究の応用
3-Chloro-2-fluorobenzylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: It can be employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties
作用機序
The mechanism of action of 3-Chloro-2-fluorobenzylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. This reactivity is facilitated by the presence of the chloro and fluoro substituents, which can influence the electronic properties of the molecule and enhance its reactivity .
類似化合物との比較
3-Chloro-2-fluorobenzylzinc bromide can be compared with other similar organozinc compounds, such as:
- 3-Chlorobenzylzinc bromide
- 2-Fluorobenzylzinc bromide
- 3-Bromo-2-fluorobenzylzinc bromide
These compounds share similar reactivity patterns but differ in their substituent groups, which can affect their reactivity and selectivity in chemical reactions. The presence of both chloro and fluoro substituents in this compound makes it unique and potentially more versatile in certain synthetic applications .
特性
IUPAC Name |
bromozinc(1+);1-chloro-2-fluoro-3-methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWHIPBTQJOEMC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C(=CC=C1)Cl)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[3-(TRIMETHOXYSILYL)PROPOXY]METHYL]-1,3-DIOXOLAN-2-ONE](/img/structure/B6334204.png)
![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)










